2,3-Dibromo-1,8-naphthyridine
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Overview
Description
2,3-Dibromo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are analogs of naphthalene, where two nitrogen atoms replace two carbon atoms in the aromatic ring system This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the 1,8-naphthyridine core
Mechanism of Action
Target of Action
The primary targets of 2,3-Dibromo-1,8-naphthyridine are currently unknown. This compound belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities
Mode of Action
It is known that 1,8-naphthyridines can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The presence of bromine atoms in the 2,3-positions of the naphthyridine ring may influence its interaction with targets.
Biochemical Pathways
Other 1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Other 1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may have a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-1,8-naphthyridine typically involves the bromination of 1,8-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process often involves recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2,3-dihydro-1,8-naphthyridine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthyridine N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in acetic acid or dichloromethane.
Major Products
Substitution: 2,3-Diamino-1,8-naphthyridine, 2,3-dialkoxy-1,8-naphthyridine.
Reduction: 2,3-Dihydro-1,8-naphthyridine.
Oxidation: this compound N-oxide.
Scientific Research Applications
2,3-Dibromo-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology:
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-1,8-naphthyridine
- 2,3-Diiodo-1,8-naphthyridine
- 2,7-Dibromo-1,8-naphthyridine
Uniqueness
2,3-Dibromo-1,8-naphthyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine, leading to different substitution patterns and reaction conditions. Compared to the 2,7-dibromo isomer, the 2,3-dibromo compound has different electronic and steric properties, affecting its reactivity and applications.
Properties
IUPAC Name |
2,3-dibromo-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-4-5-2-1-3-11-8(5)12-7(6)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRRFDUORMALBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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